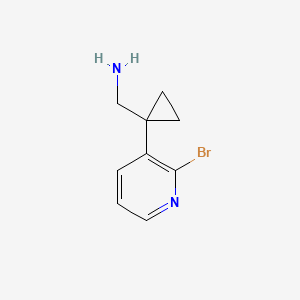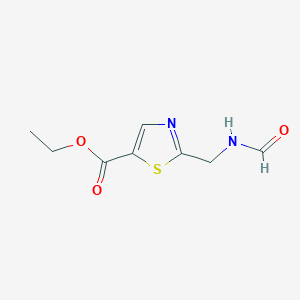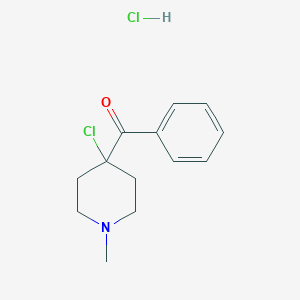![molecular formula C14H8BrNO B12639907 9-Bromobenzo[h]isoquinoline-6-carbaldehyde CAS No. 919293-23-5](/img/structure/B12639907.png)
9-Bromobenzo[h]isoquinoline-6-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromobenzo[h]isoquinoline-6-carbaldehyde is a heterocyclic aromatic compound with a bromine atom and an aldehyde group attached to the isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromobenzo[h]isoquinoline-6-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of benzo[h]isoquinoline followed by formylation to introduce the aldehyde group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The aldehyde group in this compound can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products:
Oxidation: 9-Bromobenzo[h]isoquinoline-6-carboxylic acid.
Reduction: 9-Bromobenzo[h]isoquinoline-6-methanol.
Substitution: 9-Azidobenzo[h]isoquinoline-6-carbaldehyde.
Scientific Research Applications
9-Bromobenzo[h]isoquinoline-6-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of fluorescent probes and sensors due to its unique photophysical properties.
Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 9-Bromobenzo[h]isoquinoline-6-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and binding affinity.
Comparison with Similar Compounds
- 9-Bromobenzo[h]isoquinoline-6-carbonitrile
- 9-Bromobenzo[h]isoquinoline-6-carboxylic acid
- 9-Bromobenzo[h]isoquinoline-6-methanol
Comparison: Compared to its analogs, 9-Bromobenzo[h]isoquinoline-6-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
CAS No. |
919293-23-5 |
|---|---|
Molecular Formula |
C14H8BrNO |
Molecular Weight |
286.12 g/mol |
IUPAC Name |
9-bromobenzo[h]isoquinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H8BrNO/c15-11-1-2-12-10(8-17)5-9-3-4-16-7-14(9)13(12)6-11/h1-8H |
InChI Key |
RKFTUZIIYZPFJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C3C=CN=CC3=C2C=C1Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Hydroxy-5-(4-methylphenyl)-2-[(4-methylphenyl)methyl]pentan-3-one](/img/structure/B12639828.png)
![methyl[2-(1-methyl-1H-imidazol-5-yl)ethyl]amine](/img/structure/B12639840.png)




![tert-Butyl (3S)-3-{[(2-bromobenzene-1-sulfonyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B12639866.png)

![7-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyrido[4,3-d]pyrimidine](/img/structure/B12639873.png)
![2H,6H-Cyclopenta[3,4]pyrazolo[5,1-B][1,3]oxazine](/img/structure/B12639882.png)
![3-[tert-Butyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B12639889.png)
![(4-benzylpiperazin-1-yl)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12639893.png)
![3-[(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl]-N-prop-2-enylpropanamide](/img/structure/B12639898.png)
![l)oxy]-6-{[(3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)ox](/img/structure/B12639905.png)
